Benzofurazan, 5-(4-(3-methylphenyl)-1-piperazinyl)-4-nitro-
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Overview
Description
Benzofurazan, 5-(4-(3-methylphenyl)-1-piperazinyl)-4-nitro- is a complex organic compound that belongs to the benzofurazan family. Benzofurazans are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The unique structural features of benzofurazans make them valuable scaffolds for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 5-(4-(3-methylphenyl)-1-piperazinyl)-4-nitro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzofurazan derivative, followed by the introduction of the piperazinyl and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzofurazan, 5-(4-(3-methylphenyl)-1-piperazinyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially leading to new derivatives with different properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofurazan oxides, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of functionalized benzofurazan compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with unique properties.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s potential therapeutic effects are explored in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of functional materials, such as sensors and catalysts, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of Benzofurazan, 5-(4-(3-methylphenyl)-1-piperazinyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A related compound with a similar core structure but different functional groups.
Benzothiophene: Another heterocyclic compound with sulfur replacing the oxygen in the benzofuran ring.
Indole: A structurally similar compound with a nitrogen atom in the ring system.
Uniqueness
Benzofurazan, 5-(4-(3-methylphenyl)-1-piperazinyl)-4-nitro- stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its nitro group, piperazinyl moiety, and methylphenyl substituent contribute to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
65427-82-9 |
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Molecular Formula |
C17H17N5O3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
5-[4-(3-methylphenyl)piperazin-1-yl]-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H17N5O3/c1-12-3-2-4-13(11-12)20-7-9-21(10-8-20)15-6-5-14-16(19-25-18-14)17(15)22(23)24/h2-6,11H,7-10H2,1H3 |
InChI Key |
MXLYUXLWOJHPJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=C(C4=NON=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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